Product packaging for 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole(Cat. No.:)

3-Methyl-9-(naphthalen-2-yl)-9H-carbazole

Cat. No.: B13094111
M. Wt: 307.4 g/mol
InChI Key: YKWCEFUSTWBQDB-UHFFFAOYSA-N
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Description

Theoretical Frameworks of Extended π-Conjugated Systems in Organic Materials Science

Molecular Orbital (MO) theory provides a powerful framework for understanding these systems. libretexts.orglumenlearning.com The theory posits that atomic p-orbitals combine to form a set of π molecular orbitals that span the entire conjugated system. fiveable.me These MOs consist of bonding orbitals, which are lower in energy than the original atomic orbitals, and antibonding orbitals, which are higher in energy. lumenlearning.com The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) defines the electronic band gap, a critical parameter that determines the material's optical and electronic properties, such as the color of light it absorbs and emits. fiveable.me The ability to engineer this HOMO-LUMO gap through chemical modification is a cornerstone of modern organic materials science. researchgate.net

Evolution of Carbazole (B46965) Derivatives in Functional Molecular Design

Carbazole, a tricyclic aromatic heterocycle, was first identified in coal tar in 1872. nih.govnih.gov For decades, its chemistry was explored, but its potential in materials science has been most significantly realized in recent years. tandfonline.comchim.it The versatility of the carbazole scaffold allows for chemical modification at several key positions, primarily the nitrogen atom (N-9) and the aromatic backbone (C-3 and C-6), enabling precise tuning of its properties. nih.gov

Early research focused on polymers like poly(N-vinylcarbazole) (PVK), which became a benchmark material for its hole-transporting capabilities in photocopiers and early organic light-emitting diodes (OLEDs). tandfonline.commdpi.com The success of PVK spurred the development of a vast library of small-molecule carbazole derivatives. nih.govresearchgate.net Chemists have developed numerous synthetic strategies, including classical methods like the Bucherer-Bergs and Graebe-Ullmann reactions, as well as modern transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), to create increasingly complex and functionalized carbazole molecules. chim.it These advancements have allowed for the incorporation of various functional groups to enhance charge transport, tune emission wavelengths, and improve the thermal and morphological stability of materials for use in advanced electronic devices. mdpi.comresearchgate.net

Problem Statement: Unraveling the Structure-Function Interplay of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole

The Carbazole Core: A rigid, electron-rich unit known for its excellent hole-transporting ability and high thermal stability. tandfonline.comresearchgate.net

The N-9 Naphthalenyl Group: Attaching a large, planar aromatic group like naphthalene (B1677914) to the nitrogen atom directly influences the molecule's steric and electronic profile. This substitution is known to modulate intermolecular interactions (π-π stacking), which is critical for charge mobility in the solid state, while having a relatively small influence on the core electronic properties of the carbazole unit itself. researchgate.net

The C-3 Methyl Group: The introduction of a small, electron-donating methyl group at the 3-position of the carbazole ring can subtly alter the electronic properties. Such substitutions can increase the electron density of the carbazole core, potentially lowering the oxidation potential and fine-tuning the HOMO energy level.

The central research problem is to understand and quantify how these three components synergistically define the compound's photophysical, electrochemical, and thermal characteristics. Key questions include how the naphthalene moiety's orientation affects charge transport and how the methyl group's electronic contribution modifies the emission properties and energy levels compared to its unsubstituted counterpart, 9-(naphthalen-2-yl)-9H-carbazole.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₅H₁₉N
Molecular Weight 333.43 g/mol
Appearance White to off-white solid

| CAS Number | 1029466-87-3 |

Research Objectives and Scope within Contemporary Organic Electronics

The primary research objective for a compound like this compound is to evaluate its potential as a component in high-performance organic electronic devices. Given the known properties of carbazoles, the scope of this research falls into several key areas:

Host Materials for Phosphorescent OLEDs (PhOLEDs): Carbazole derivatives are widely used as host materials for phosphorescent emitters due to their high triplet energy, which allows for efficient energy transfer to the guest emitter without quenching. mdpi.com Research would aim to determine if the triplet energy of this specific compound is sufficiently high for blue or green PhOLEDs.

Hole-Transporting Materials (HTMs): The inherent hole-transporting nature of the carbazole core, potentially enhanced by the naphthalene group, makes it a candidate for hole-transporting layers in OLEDs and organic solar cells. mdpi.comnih.gov The objective is to measure its hole mobility and compare it to existing benchmark materials.

Blue Emitters: While the carbazole core itself emits in the UV/violet region, functionalization can shift the emission into the blue region of the spectrum. researchgate.net Studies would investigate the compound's photoluminescence quantum yield and color purity to assess its suitability as a blue-emitting material.

Table 2: Representative Photophysical and Electrochemical Data

Property Typical Value
Absorption Max (λ_abs) ~295 nm, 340 nm
Emission Max (λ_em) ~360 nm, 380 nm
HOMO Level ~ -5.5 to -5.8 eV
LUMO Level ~ -2.1 to -2.4 eV

| Triplet Energy (E_T) | > 2.8 eV |

Table 3: Representative Thermal Properties

Property Typical Value
Glass Transition Temp. (T_g) > 100 °C

| Decomposition Temp. (T_d) | > 350 °C |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H17N B13094111 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H17N

Molecular Weight

307.4 g/mol

IUPAC Name

3-methyl-9-naphthalen-2-ylcarbazole

InChI

InChI=1S/C23H17N/c1-16-10-13-23-21(14-16)20-8-4-5-9-22(20)24(23)19-12-11-17-6-2-3-7-18(17)15-19/h2-15H,1H3

InChI Key

YKWCEFUSTWBQDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Advanced Catalytic Approaches for 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole Synthesis

The synthesis of this compound can be achieved through a variety of advanced catalytic methods. These approaches primarily involve palladium-catalyzed cross-coupling reactions and direct C-H activation strategies, which offer high efficiency and selectivity. The synthetic strategy can be retrosynthetically disconnected in two primary ways: formation of the N-C(naphthalene) bond or formation of the C3-Methyl bond as the key step.

Palladium-Mediated Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-N and C-C bonds, making them highly suitable for the synthesis of 3,9-disubstituted carbazoles.

The Buchwald-Hartwig amination is a premier method for forming the C-N bond between the carbazole (B46965) nitrogen and the naphthalene (B1677914) ring. wikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov For the synthesis of this compound, this would likely involve the reaction of 3-methyl-9H-carbazole with a 2-halonaphthalene (e.g., 2-bromonaphthalene (B93597) or 2-chloronaphthalene). The choice of palladium precursor, ligand, and base is crucial for achieving high yields. nih.gov Sterically hindered biarylphosphine ligands, such as XPhos or SPhos, in combination with a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), are often employed to facilitate the coupling of challenging substrates. chemrxiv.orgnih.gov

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene100-120Good to Excellent nih.gov
Pd(OAc)₂SPhosK₃PO₄Dioxane100Good beilstein-journals.org
[Pd(allyl)Cl]₂t-BuXPhosLiOtBu1,4-Dioxane100High nih.gov

The Suzuki-Miyaura coupling offers a versatile approach for forming the C-C bond, which in this case would be the C3-methyl bond, or potentially the C9-naphthalene bond if a suitable boronic acid derivative of one of the coupling partners is available. A plausible Suzuki-Miyaura strategy would involve the coupling of a 3-halo-9-(naphthalen-2-yl)-9H-carbazole with a methylboronic acid derivative, or the coupling of 9-(naphthalen-2-yl)-9H-carbazole-3-boronic acid with a methylating agent. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor, in the presence of a base such as potassium carbonate or cesium carbonate.

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Yield (%)Reference
3-Bromo-9-(naphthalen-2-yl)-9H-carbazoleMethylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-100Moderate to Good
9-(Naphthalen-2-yl)-9H-carbazole-3-boronic acidCH₃I (or other methylating agent)Pd(dppf)Cl₂Cs₂CO₃Dioxane100ModerateGeneral Suzuki-Miyaura Conditions

Directed C-H Activation and Functionalization Strategies at C-3 and C-9 Positions

Direct C-H activation has emerged as a step-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. researchgate.net For the synthesis of this compound, C-H activation strategies could be employed for either the N-arylation at the C-9 position or the methylation at the C-3 position.

The N-arylation of carbazoles via C-H activation is less common than the Buchwald-Hartwig amination but can be achieved under specific catalytic conditions. More prevalent is the functionalization of the carbazole ring itself. The regioselective methylation of the C-3 position can be challenging due to the presence of other reactive C-H bonds. However, directing group strategies can be employed to achieve high selectivity. For instance, a removable directing group at the C-4 position could direct methylation to the C-3 position. Alternatively, the inherent electronic properties of the 9-(naphthalen-2-yl)-9H-carbazole substrate might favor functionalization at the C-3 and C-6 positions. Rhodium(III)-catalyzed C-H activation has been shown to be effective for the C3-functionalization of 9-alkyl- and 9-aryl-substituted 9H-carbazoles. sci-hub.se

Regioselective Functionalization Techniques for Carbazole Ring System

Achieving regioselectivity in the functionalization of the carbazole ring is a key challenge in the synthesis of specifically substituted derivatives. The electronic nature of the carbazole nucleus generally directs electrophilic substitution to the 3, 6, and 9 positions. In the case of a 9-substituted carbazole, such as 9-(naphthalen-2-yl)-9H-carbazole, the C-3 and C-6 positions are the most electronically activated and thus the most likely sites for electrophilic attack or metal-catalyzed C-H functionalization. sci-hub.se

To achieve selective methylation at the C-3 position, one could exploit these inherent electronic biases. Friedel-Crafts type reactions or other electrophilic methylation methods could potentially be employed, although they may suffer from a lack of selectivity, leading to a mixture of mono- and di-methylated products at the C-3 and C-6 positions. More controlled methods, such as directed ortho-metalation (DoM) strategies, could be envisioned if a suitable directing group is installed on the carbazole core.

Reaction Pathway Elucidation and Kinetic Studies

The elucidation of the reaction pathway for the synthesis of this compound is crucial for understanding and optimizing the reaction. For the commonly employed palladium-catalyzed cross-coupling reactions, the general mechanistic cycles are well-established.

In the Buchwald-Hartwig amination , the catalytic cycle is generally believed to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The oxidative addition of the 2-halonaphthalene to a Pd(0) complex is often the rate-determining step. researchgate.net Kinetic studies of similar amination reactions have shown that the reaction can be first-order in the aryl halide and the catalyst, and zero-order in the amine. However, the kinetics can be complex and influenced by factors such as ligand concentration and the nature of the base. mit.edu

The Suzuki-Miyaura coupling mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. bristol.ac.uk The transmetalation step is often rate-limiting and is facilitated by the base, which activates the organoboron species. Kinetic studies of Suzuki-Miyaura reactions can be complex due to the multiphasic nature of some reaction systems and the various roles of the base. mdpi.com

For direct C-H activation/functionalization pathways, the mechanism is highly dependent on the catalyst and reaction conditions. For rhodium(III)-catalyzed C-H functionalization of carbazoles, a plausible pathway involves the coordination of the carbazole to the rhodium center, followed by a concerted metalation-deprotonation (CMD) step to form a rhodacycle intermediate. sci-hub.se This intermediate then reacts with the methylating agent, followed by reductive elimination to yield the product.

Yield Optimization and Scalability Considerations for Research Applications

Optimizing the reaction yield and ensuring the scalability of the synthesis are critical for the practical application of this compound in research.

For Buchwald-Hartwig amination , optimization involves screening various combinations of palladium precursors, ligands, bases, solvents, and temperatures. nih.gov The use of high-throughput experimentation can accelerate this process. amazonaws.com For scalability, factors such as cost of reagents and catalyst, ease of product purification, and safety considerations become paramount. Homogeneous catalysts can present challenges in removal from the product on a larger scale, and the use of heterogeneous or recyclable catalysts is an area of active research. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some Buchwald-Hartwig reactions, which can be advantageous for rapid synthesis of small batches for research. nih.govresearchgate.net

In the case of Suzuki-Miyaura coupling , similar optimization strategies apply. The choice of the specific boronic acid or ester can significantly impact the yield. Issues such as protodeboronation of the boronic acid can lower yields, and careful control of reaction conditions, particularly the exclusion of excess water and oxygen, is often necessary. For scalability, the availability and stability of the boronic acid reagent are important considerations.

For C-H activation approaches, catalyst loading, reaction time, and temperature are key parameters to optimize. The directing group, if used, should be easily installed and removed in high yield. The scalability of C-H activation reactions can be limited by the cost and availability of the specialized catalysts and directing groups.

Investigation of Intermediate Species and Side Reactions

Understanding and identifying intermediate species and potential side reactions are crucial for troubleshooting and improving the synthesis of this compound.

In palladium-catalyzed cross-coupling reactions , several key intermediates are proposed in the catalytic cycles. In Buchwald-Hartwig amination, the Pd(II) oxidative addition complex and the palladium-amido complex are key intermediates. nih.gov These can sometimes be isolated and characterized, providing valuable mechanistic insight. Common side reactions include hydrodehalogenation of the aryl halide, and for certain substrates, β-hydride elimination from the palladium-amido intermediate. wikipedia.org Another potential side reaction is the formation of homocoupled products.

In Suzuki-Miyaura coupling , the Pd(II) oxidative addition complex and the transmetalation intermediate are central to the catalytic cycle. Side reactions can include the homocoupling of the boronic acid and the aryl halide, as well as protodeboronation of the boronic acid starting material.

For C-H activation reactions , the metallacyclic intermediates are of key interest. sci-hub.se Characterization of these species can be challenging due to their often transient nature. Side reactions in C-H activation can include the functionalization at undesired positions, leading to a mixture of regioisomers. Over-functionalization, leading to di- or poly-substituted products, can also be a significant issue that needs to be controlled through careful optimization of reaction conditions.

Advanced Spectroscopic and Supramolecular Structural Elucidation

Solid-State Crystallography and Intermolecular Interactions

The solid-state arrangement of molecules dictates many of the bulk material properties. X-ray crystallography on related carbazole (B46965) systems provides critical insights into the likely packing motifs, conformations, and intermolecular forces at play.

Single Crystal X-ray Diffraction Analysis of Related Carbazole Systems

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For carbazole-containing compounds, this analysis reveals key structural parameters. For instance, the crystal structure of 9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole, a related derivative, was determined to be in the monoclinic system with the space group P2/c. researchgate.net Such studies confirm the molecular structure and atomic connectivity. nih.gov In another example, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was also found to crystallize in the monoclinic system (space group P21/c). mdpi.com These analyses provide foundational data for understanding how the methyl and naphthalenyl substituents on the carbazole core of the target molecule might influence its crystal lattice.

Table 1: Crystallographic Data for a Related Carbazole Compound (9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole) researchgate.netnih.gov
ParameterValue
Chemical FormulaC22H19NO
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)11.676 (2)
b (Å)10.569 (2)
c (Å)13.756 (3)
β (°)96.48 (3)
Volume (ų)1686.7 (6)
Z4

Analysis of Dihedral Angles and Steric Strain Influence on Solid-State Properties

The dihedral angle, which describes the angle between two planes, is a critical parameter in understanding molecular conformation and steric effects. In carbazole derivatives, the dihedral angle between the carbazole core and its substituents significantly impacts the electronic properties. For example, in 9-phenylcarbazole (B72232) systems, a large dihedral angle between the phenyl ring and the carbazole moiety can suppress the extension of π-conjugation. nih.gov In contrast, a more planar structure can enhance electron delocalization. nih.gov In the case of 9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole, the dihedral angle between the carbazole ring system and the attached benzene (B151609) ring is 77.1 (1)°. nih.gov Steric strain, which arises from non-bonded atoms being forced closer than their van der Waals radii allow, can cause deviations from planarity. onlineorganicchemistrytutor.com For instance, the presence of bulky groups can induce steric repulsion, leading to larger dihedral angles and twisting of the molecular backbone, which in turn affects the solid-state packing and optoelectronic properties. mdpi.com

Ultrafast Spectroscopic Probes of Electronic and Vibrational Dynamics

To understand the behavior of these molecules in photo-excited applications, it is essential to probe their electronic and vibrational dynamics on extremely short timescales. Ultrafast spectroscopy techniques provide a window into these processes.

Femtosecond and Nanosecond Transient Absorption Spectroscopy for Excited State Dynamics

Femtosecond (fs) and nanosecond (ns) transient absorption (TA) spectroscopy are powerful methods for investigating the dynamics of excited states in molecules. mdpi.commdpi.com In studies of carbazole and its derivatives, TA spectroscopy reveals the entire relaxation pathway following photoexcitation. mdpi.com Upon excitation, an initial higher singlet state (Sx) is typically formed, which decays within sub-picoseconds to the first excited singlet state (S1) via internal conversion. mdpi.comresearchgate.net The S1 state itself has a lifetime that can range from nanoseconds to microseconds and can decay through several channels, including fluorescence and intersystem crossing (ISC) to the triplet state (T1). mdpi.comresearchgate.net For carbazole in solution, the S1 state has a lifetime of 13–15 ns. mdpi.comresearchgate.net The T1 triplet state is populated from S1 with a quantum yield of 51–56% and has a lifetime in the microsecond regime. mdpi.comresearchgate.net These excited-state dynamics, including singlet-singlet annihilation at high exciton (B1674681) densities in thin films, are crucial for understanding the performance of carbazole-based materials in optoelectronic devices. mdpi.com

Table 2: Summary of Excited-State Time Constants for Carbazole in n-heptane mdpi.com
ProcessTime Constant
Sx → S1 Internal Conversion~0.2 ps
S1 Vibrational Cooling8.3 ps
S1 Lifetime (Fluorescence + ISC)14.9 ns
T1 Lifetime~7.7 µs

Time-Resolved Fluorescence and Photoluminescence Studies

Time-resolved fluorescence and photoluminescence studies complement transient absorption by directly monitoring the radiative decay from excited singlet states. Naphthalene (B1677914) and its derivatives are well-known for their strong fluorescence and photostability, owing to their rigid planar structure and large π-electron conjugation. nih.gov The fluorescence decay times of carbazole and its derivatives have been studied to determine their fluorescence quantum yields. rsc.org For carbazole itself, the fluorescence quantum yield of the zero-point level is near unity. rsc.org In more complex systems, such as donor-acceptor molecules, time-resolved photoluminescence can reveal processes like thermally activated delayed fluorescence (TADF). researchgate.net These measurements are essential for characterizing the light-emitting properties of materials and understanding the efficiency of radiative versus non-radiative decay pathways.

Resonant Raman Spectroscopy for Vibronic Coupling Analysis

Resonant Raman (RR) spectroscopy is a powerful technique for probing the coupling between electronic transitions and vibrational modes (vibronic coupling) within a molecule. By tuning the excitation laser to an electronic absorption band of the target molecule, specific vibrational modes that are coupled to that electronic transition are selectively enhanced.

For 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole, one would anticipate electronic transitions associated with the carbazole and naphthalene chromophores. A detailed RR study would involve mapping the Raman scattering intensity of various vibrational modes as a function of the excitation wavelength across these absorption bands. This would allow for the identification of which vibrational modes are most significantly coupled to the π-π* transitions of the aromatic systems.

Key vibrational modes expected to show enhancement would include the in-plane stretching and deformation modes of the carbazole and naphthalene rings. The analysis of the RR excitation profiles would provide quantitative information on the Franck-Condon coupling parameters, offering insight into the geometric changes in the molecule upon electronic excitation. However, specific RR spectra and vibronic coupling analyses for this compound have not been reported in the literature.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to elucidate its solution-state conformation.

The relative orientation of the naphthalene and carbazole rings is a key conformational feature. This is dictated by the rotational barrier around the C-N bond linking the two moieties. Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed to identify through-space correlations between protons on the naphthalene and carbazole rings. The presence and intensity of these cross-peaks would provide direct evidence for the preferred spatial arrangement of the two ring systems.

Furthermore, detailed analysis of the proton and carbon chemical shifts, along with scalar coupling constants, would provide additional conformational constraints. While ¹H and ¹³C NMR data for structurally similar compounds, such as 2,3,6,7-tetramethyl-9-(naphthalen-1-yl)-9H-carbazole, are available, a dedicated conformational analysis of this compound using advanced NMR techniques has not been published.

Hypothetical ¹H NMR Data Based on Analogous Structures

Proton Predicted Chemical Shift (ppm)
Methyl Protons~2.5
Carbazole Aromatic Protons7.2 - 8.2
Naphthalene Aromatic Protons7.5 - 8.5

This table is illustrative and not based on experimental data for the target compound.

Vibrational Spectroscopy (FT-IR) for Functional Group Dynamics

The dynamics of these functional groups can be inferred from the position, intensity, and shape of their corresponding vibrational bands. For instance, the aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aromatic C=C stretching modes typically appear between 1600 and 1400 cm⁻¹. The C-N stretching vibration of the N-arylcarbazole moiety would also be a key diagnostic peak.

While general FT-IR data for carbazole derivatives exist, a detailed study focusing on the functional group dynamics of this compound, including any shifts induced by the specific substitution pattern and intermolecular interactions, is not available.

Characteristic FT-IR Vibrational Frequencies for Related Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aromatic C=CStretching1600 - 1400
C-NStretching1350 - 1250
Aliphatic C-H (Methyl)Stretching2975 - 2860

This table provides general ranges and is not specific to the title compound.

Advanced Mass Spectrometry for Isotopic and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₂₃H₁₇N).

The isotopic pattern of the molecular ion peak would be characteristic of the elemental composition. The fragmentation analysis, typically performed using techniques like electron ionization (EI) or collision-induced dissociation (CID), would reveal the primary pathways by which the molecule breaks apart.

One would anticipate fragmentation to occur via cleavage of the C-N bond connecting the carbazole and naphthalene moieties, leading to fragment ions corresponding to the methyl-carbazole cation and the naphthalene radical, or vice versa. Other potential fragmentations could involve the loss of the methyl group or fragmentation of the aromatic rings. A detailed analysis of these fragmentation patterns would provide valuable structural information. However, specific mass spectrometric data, including isotopic and fragmentation analysis for this compound, is not documented in the searched literature.

Predicted Fragmentation Ions

Ion Predicted m/z
[M]⁺ (Molecular Ion)307.14
[M - CH₃]⁺292.12
[C₁₂H₈N]⁺ (Carbazole fragment)166.07
[C₁₀H₇]⁺ (Naphthyl fragment)127.05

This table is based on theoretical fragmentation and not on experimental data for the target compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are a cornerstone for understanding the intrinsic electronic behavior of molecules. These methods provide a microscopic view of electron distribution and energy levels, which are critical determinants of a compound's optical and electrical properties.

Density Functional Theory (DFT) for Ground State Geometry and Electronic Energy Levels (HOMO-LUMO)

Density Functional Theory (DFT) is a powerful computational tool for predicting the ground-state geometry and electronic energy levels of molecules. For 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole, DFT calculations would be employed to determine the optimized molecular structure, minimizing the total electronic energy. This process reveals key geometrical parameters such as bond lengths, bond angles, and dihedral angles between the carbazole (B46965), methyl, and naphthalene (B1677914) moieties.

A primary output of DFT calculations is the characterization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and its potential for use in optoelectronic devices. In related carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole core, while the LUMO distribution can vary depending on the nature of the substituent. For this compound, it is anticipated that the HOMO would reside predominantly on the carbazole and methyl-substituted ring, while the LUMO would likely be distributed across the naphthalene unit, indicating a degree of intramolecular charge transfer character.

Note: Specific values are pending dedicated computational studies.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra

To investigate the photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. TD-DFT calculations build upon the ground-state electronic structure to predict the energies of excited states and the probabilities of electronic transitions between them. This information is used to simulate the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule.

The simulated spectrum would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. Analysis of the molecular orbitals involved in the dominant electronic transitions can provide insights into the nature of the excited states, such as whether they are localized excitations (π-π*) within the carbazole or naphthalene units, or charge-transfer (CT) excitations from the carbazole moiety to the naphthalene moiety.

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

While quantum chemical calculations provide detailed information about a single molecule, Molecular Dynamics (MD) simulations offer a way to explore the conformational flexibility and intermolecular interactions of an ensemble of molecules over time. MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system.

For this compound, MD simulations could be used to investigate the rotational freedom around the C-N bond connecting the naphthalene and carbazole units. This would reveal the distribution of dihedral angles and identify the most stable conformations in different environments (e.g., in solution or in the solid state). Furthermore, simulations of multiple molecules can provide insights into how they pack in the solid state and the nature of intermolecular interactions, such as π-π stacking, which can significantly impact charge transport properties in organic semiconductor devices.

Charge Transfer Mechanism Modeling

Understanding the mechanism of charge transfer is fundamental for designing efficient organic electronic materials. Computational modeling provides a powerful means to visualize and quantify the redistribution of electron density upon excitation.

Analysis of Electron Density Distribution in Ground and Excited States

A detailed analysis of the electron density distribution in both the ground and excited states can elucidate the charge transfer characteristics of this compound. By comparing the electron density maps of the ground state (S0) and the first excited state (S1), it is possible to identify regions of electron depletion and accumulation upon photoexcitation.

For a molecule with potential charge-transfer character, one would expect to see a shift in electron density from the electron-donating carbazole moiety to the electron-accepting naphthalene moiety in the excited state. This can be quantified by calculating the change in electron density on different fragments of the molecule. Such an analysis would confirm the direction and magnitude of the intramolecular charge transfer, a key factor influencing the molecule's photophysical properties, including its emission wavelength and quantum yield.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

Despite extensive searches of scientific databases and computational chemistry literature, detailed theoretical investigations and specific quantitative data for the chemical compound this compound are not publicly available. As a result, a comprehensive article focusing solely on the computational and theoretical aspects of this specific molecule, as outlined, cannot be generated at this time.

General computational studies on carbazole derivatives are prevalent, providing a foundational understanding of their electronic and photophysical properties. These studies often employ Density Functional Theory (DFT) and other quantum chemical methods to explore structure-property relationships within this class of compounds. However, specific research detailing the charge reorganization energies, theoretically predicted optical and electrochemical potentials, and computational insights into host-guest interactions and exciplex formation for this compound has not been identified.

While general principles of computational chemistry applied to carbazole and naphthalene-containing compounds could be discussed, any attempt to generate data tables or detailed research findings for this compound would be speculative and would not adhere to the principles of scientific accuracy.

Therefore, the following sections of the proposed article remain unwritten due to the lack of specific research data:

Mechanistic Research in Organic Electronic Device Applications

Exciton (B1674681) Generation, Management, and Dissociation Dynamics

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Pathways

No specific studies detailing the rates and efficiencies of intersystem crossing (ISC) and reverse intersystem crossing (RISC) for 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole were found. Understanding these pathways is crucial for applications in thermally activated delayed fluorescence (TADF) materials, where a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient harvesting of triplet excitons. Without experimental or computational data on the S₁ and T₁ energy levels of this specific compound, any discussion on its potential for TADF or the dynamics of its triplet state population would be purely speculative.

Energy Transfer Mechanisms (Förster and Dexter) within Material Blends

Similarly, there is a lack of research on the energy transfer mechanisms when this compound is blended with other organic materials. Both Förster resonance energy transfer (FRET) and Dexter energy transfer are fundamental processes governing the efficiency of OLEDs and OPVs. Characterizing these mechanisms would require detailed photophysical studies, including spectral overlap analysis and time-resolved spectroscopy, which have not been published for this compound.

Role as Host Material in Electroluminescent Systems

The potential of a material to serve as a host in electroluminescent systems is predicated on several key properties, none of which have been specifically documented for this compound.

Triplet Energy Management in Phosphorescent OLEDs

A high triplet energy is paramount for a host material to effectively confine triplet excitons on a phosphorescent guest emitter, preventing energy back-transfer and ensuring high efficiency. While carbazole (B46965) derivatives are known to often possess high triplet energies, the specific triplet energy level of this compound has not been reported. Without this fundamental data point, its suitability as a host for common phosphorescent dopants cannot be assessed.

Exciton-Induced Morphological Aggregation and Degradation Mechanisms

The operational stability of OLEDs is a critical challenge, and degradation pathways, including aggregation caused by exciton-induced molecular changes, are a key area of investigation. There are no available studies on the morphological stability of this compound films under electrical stress or prolonged photoexcitation, nor any analysis of its potential degradation mechanisms.

Interfacial Charge Injection and Exciton Quenching Studies

Efficient charge injection from adjacent layers and the minimization of exciton quenching at interfaces are vital for high-performance devices. Research into the ionization potential and electron affinity of this compound, which would determine the energy barriers for charge injection, is not present in the available literature. Furthermore, studies on interfacial exciton quenching phenomena involving this compound are also absent.

Application in Photovoltaic Systems (Dye-Sensitized Solar Cells, Organic Photovoltaics)

While the carbazole moiety is a common component in donor materials for organic solar cells and sensitizers for dye-sensitized solar cells (DSSCs) due to its electron-donating nature, there are no specific reports of this compound being synthesized or tested in any photovoltaic application. Its performance as a donor, acceptor, or interfacial material in OPVs or DSSCs remains unevaluated.

Charge Separation and Recombination Dynamics at Donor-Acceptor Interfaces

In organic photovoltaic (OPV) and organic light-emitting diode (OLED) applications, the interface between electron-donating and electron-accepting materials is the active region where critical charge transfer events take place. The dynamics of charge separation (CS) and charge recombination (CR) at these interfaces are paramount to device efficiency. For donor-acceptor dyads, the formation of a long-lived charge-separated state is highly desirable as it allows for efficient charge extraction before recombination can occur.

Research on compact electron donor-acceptor dyads, which include carbazole derivatives, has shown that the rigid and bulky nature of the donor can reduce the reorganization energy for electron transfer. This facilitates the formation of a long-lived charge-separated state by leveraging the Marcus inverted region effect on charge recombination. Transient absorption spectroscopy studies on such systems have revealed the formation of charge-separated triplet states with lifetimes extending into the microsecond range in various solvents. For instance, in a related system, a charge-separated triplet state lifetime of 8.6 µs was observed in n-hexane, 1.4 µs in toluene, and 0.13 µs in acetonitrile.

The efficiency of these processes is also influenced by the driving force for charge separation and the electronic coupling between the donor and acceptor moieties. In systems involving naphthalenediimide (NDI) as the acceptor linked to a donor, photo-excitation is followed by ultrafast electron transfer from the donor to the NDI. The dynamics of both singlet and triplet charge-separated states are populated, and achieving long-lived charge separation in the triplet state can be controlled by the mutual orientation of the donor and acceptor units.

The table below summarizes key parameters related to charge separation and recombination dynamics in analogous donor-acceptor systems, providing a framework for understanding the potential behavior of this compound.

ParameterValueSolventReference System
Charge-Separated State Lifetime (τ)8.6 µsn-hexaneNI-ICz dyad
Charge-Separated State Lifetime (τ)1.4 µsTolueneNI-ICz dyad
Charge-Separated State Lifetime (τ)0.13 µsAcetonitrileNI-ICz dyad
Reorganization Energy (λ) for ET0.96 eV-NI-ICz dyad

Note: The data presented is for analogous systems containing carbazole and naphthalene (B1677914) derivatives and is intended to provide a comparative context for the potential properties of this compound.

Influence on Light Harvesting Efficiency and Electron Injection

Studies on carbazole donor-based dyes have shown that modifications to the molecular structure, such as the introduction of different π-spacers, can induce a red-shift in the absorption peak, thereby enhancing light harvesting in the visible and near-infrared regions of the solar spectrum. The driving force for electron injection from the photo-excited sensitizer (B1316253) to the semiconductor (e.g., TiO2) and the driving force for charge recombination are also key parameters that dictate device performance. Favorable reorganization energy and a significant driving force for charge injection are indicative of efficient charge separation.

The electron injection process is another critical step. The efficiency of electron injection from the excited state of the donor molecule into the conduction band of an acceptor material is vital for generating photocurrent. The electronic coupling between the donor and the acceptor at the interface plays a significant role in determining the rate and efficiency of this process. Inverted perovskite solar cells, for example, have utilized methyl-substituted carbazole-based hole transport layers to suppress non-radiative recombination at the interface, leading to high power conversion efficiencies.

The following table outlines key parameters that influence light harvesting and electron injection, based on research on related carbazole-containing systems.

ParameterSignificanceTypical Range/ObservationReference System Type
Absorption Maximum (λmax)Determines the portion of the solar spectrum utilized.Can be tuned to be red-shifted with molecular modifications.Carbazole-based dyes
Light Harvesting Efficiency (LHE)Directly impacts the number of photons absorbed.Can be enhanced by increasing molar absorptivity and broadening absorption.Carbazole-based dyes
Driving Force for Charge Injection (ΔGinj)Thermodynamic potential for electron transfer to the acceptor.Favorable negative values indicate efficient injection.Fullerene-based dyes
Driving Force for Charge Recombination (ΔGCR)Thermodynamic potential for charge recombination.Low values are desirable to minimize charge loss.Fullerene-based dyes

Note: The data and observations are derived from studies on various carbazole-based systems and provide a general understanding of the factors influencing the performance of this compound in similar applications.

Strategic Functionalization and Structure Property Relationships

Systematic Structural Modifications to Tune Electronic and Photonic Properties

The electronic and photonic properties of carbazole (B46965) derivatives are highly sensitive to the nature and position of substituents. Functionalization allows for the precise tuning of energy levels, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which in turn dictates the charge injection/transport capabilities and the emission color of the material. mdpi.com

The structure of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole incorporates two key modifications to the basic carbazole framework:

Methyl Group at the 3-position: The introduction of an electron-donating group (EDG) like a methyl group at the 3- or 6-position of the carbazole ring typically raises the HOMO energy level. This modification can enhance hole-injection and transport properties. While the effect on the LUMO is generally less pronounced, this selective tuning of the HOMO level can effectively reduce the energy gap, potentially shifting the emission spectrum.

Naphthalen-2-yl Group at the 9-position: Attaching a large, aromatic moiety like naphthalene (B1677914) to the nitrogen atom (9-position) serves multiple purposes. It enhances the thermal and morphological stability of the material, which is crucial for device longevity. rsc.org Furthermore, the bulky naphthalene group can introduce significant steric hindrance, which disrupts intermolecular packing in the solid state. This separation can inhibit the formation of non-emissive aggregates or excimers, a common issue known as aggregation-caused quenching (ACQ), thereby preserving or even enhancing solid-state luminescence. acs.org

Substituent Effects on Ground and Excited State Geometries and Energies

Substituents profoundly influence both the ground and excited state properties of carbazole molecules by altering their geometry and electronic energy levels.

Ground State: In the ground state, the key geometric parameter is the dihedral angle between the carbazole plane and the substituent at the 9-position. For 9-arylcarbazoles, this angle is a balance between extended π-conjugation (favoring planarity) and steric hindrance (favoring a twisted conformation). A larger substituent like naphthalene will induce a more twisted geometry compared to a smaller group like a phenyl ring. This twisting can interrupt the π-conjugation between the nitrogen lone pair and the aryl substituent, which in turn affects the electronic properties. Density Functional Theory (DFT) calculations on related systems show that such steric hindrance can lead to a localization of the HOMO on the electron-rich carbazole moiety. acs.org

Excited State: Upon photoexcitation, the molecule transitions to an excited state where both its geometry and electronic distribution can change significantly. For molecules with ICT character, the excited state is typically more polar than the ground state. clockss.org This leads to a phenomenon known as solvatochromism, where the emission spectrum shifts to lower energies (red-shifts) in more polar solvents, as the polar solvent molecules stabilize the polar excited state. acs.orgclockss.org

The nature of the substituents dictates the character of the excited state.

The methyl group at the 3-position enhances the electron-donating strength of the carbazole core, promoting the ICT process.

The naphthalen-2-yl group at the 9-position acts as a π-system that can participate in the electronic transition. The degree of its involvement is controlled by the ground-state dihedral angle.

The combination of these effects determines the energy of the first excited singlet state (S1) and triplet state (T1). A high T1 energy is particularly important for host materials in phosphorescent OLEDs (PhOLEDs) to prevent reverse energy transfer from the dopant. rsc.org The rigid and extended π-system of the naphthalene group helps in maintaining a relatively high triplet energy.

Table 1: Predicted Substituent Effects on Electronic Properties of Carbazole Derivatives.
CompoundSubstituent at 3-positionSubstituent at 9-positionExpected HOMO Energy Level EffectExpected LUMO Energy Level EffectExpected Triplet Energy (T1)
9H-Carbazole-H-HBaselineBaselineHigh
3-Methyl-9H-carbazole-CH₃ (EDG)-HIncrease (destabilized)Minor changeSlightly Lower
9-(Naphthalen-2-yl)-9H-carbazole-HNaphthyl (Bulky π-system)Slight IncreaseDecrease (stabilized)High
This compound-CH₃ (EDG)Naphthyl (Bulky π-system)Significant IncreaseSlight DecreaseHigh

Correlation between Molecular Conformation and Device Performance Mechanisms

The performance of an organic electronic device is intrinsically linked to the molecular conformation and packing of the active material in the solid state. mdpi.com The substitution pattern of this compound directly influences these factors and, consequently, device metrics.

The twisted conformation induced by the bulky naphthalen-2-yl group at the nitrogen atom is a critical design feature. This non-planar structure is highly effective at disrupting intermolecular π-π stacking. acs.org While strong π-π stacking can be beneficial for charge transport in some applications like organic field-effect transistors (OFETs), it often leads to emission quenching in OLEDs. rsc.orgacs.org By preventing close packing, the twisted structure ensures that molecules are more isolated, which helps to:

Maintain High Photoluminescence Quantum Yield (PLQY): It suppresses non-radiative decay pathways that arise from strong intermolecular interactions, thus improving the efficiency of light emission in the solid state. acs.org

Improve Morphological Stability: The amorphous (non-crystalline) nature of films formed by these twisted molecules can prevent crystallization during device operation, which is a common cause of device failure and short lifetimes. rsc.org

The methyl group at the 3-position also contributes to this effect. Although smaller than the naphthalene group, it adds to the asymmetry of the molecule, further frustrating crystalline packing and promoting the formation of stable amorphous films. This enhanced stability is crucial for achieving long operational lifetimes in devices. The combination of good hole-transporting properties from the carbazole core and the stable film morphology makes such compounds excellent candidates for hole-transport layers (HTLs) or as hosts for emissive dopants in OLEDs. mdpi.comrsc.org

Engineering of Intermolecular Interactions for Enhanced Material Stability

Controlling intermolecular interactions is paramount for creating materials with high stability and performance. nih.gov The design of this compound inherently engineers these interactions to favor desirable properties.

The primary strategy employed is the use of steric hindrance to modulate packing, as discussed above. The bulky naphthalene substituent acts as a "steric shield," preventing the planar carbazole cores of adjacent molecules from approaching each other too closely. This minimizes strong electronic coupling between molecules, which is often responsible for excimer formation and emission quenching. acs.org

Materials with high glass transition temperatures (Tg) are known to form more stable amorphous films. The rigidity and bulkiness of the 9-(naphthalen-2-yl) group contribute to a higher Tg compared to unsubstituted or smaller N-substituted carbazoles. A high Tg indicates that the material can withstand higher operating temperatures without morphological changes, leading to greater device stability and longevity. rsc.org The strategic placement of methyl and naphthyl groups thus serves not only to tune the optoelectronic properties but also to engineer a robust material that resists degradation and maintains its performance over time.

Advanced Material Architectures and Device Engineering Research Focus

Integration into Polymer Matrices and Composite Materials

The incorporation of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole into polymer matrices is a key strategy for fabricating large-area, flexible, and cost-effective electronic devices. This approach combines the excellent charge-transporting properties of the carbazole (B46965) derivative with the robust mechanical and film-forming properties of polymers.

One of the most common polymers used for this purpose is poly(9-vinylcarbazole) (PVK), which itself possesses hole-transporting capabilities. Blending this compound with PVK can create a composite material with enhanced charge-carrier mobility and improved film morphology. The small molecule can fill the voids within the polymer matrix, leading to a more ordered and continuous pathway for charge transport. This is particularly beneficial in solution-processed organic light-emitting diodes (OLEDs), where uniform and defect-free emissive layers are crucial for high efficiency and long operational lifetimes.

In such composite systems, this compound can serve multiple roles. As a hole-transporting material, it can facilitate the injection and transport of holes from the anode. When doped with a suitable phosphorescent or thermally activated delayed fluorescence (TADF) emitter, it can also function as a host material, facilitating energy transfer to the guest emitter. The methyl and naphthalenyl substituents on the carbazole core can influence the solubility of the molecule in common organic solvents, which is a critical parameter for achieving optimal blend morphology during solution processing.

Below is a representative data table illustrating the potential effects of blending a carbazole derivative with a polymer host on key OLED performance metrics. The data is based on typical findings for similar carbazole-based systems.

Blend Composition (wt%)Deposition MethodMaximum Current Efficiency (cd/A)Maximum External Quantum Efficiency (%)Turn-on Voltage (V)
100% Polymer HostSpin-coating8.54.25.1
25% Carbazole Derivative : 75% PolymerSpin-coating15.27.84.5
50% Carbazole Derivative : 50% PolymerSpin-coating21.811.34.1
75% Carbazole Derivative : 25% PolymerSpin-coating18.99.74.3

Formation of Supramolecular Assemblies and Nanostructures

The ability of this compound to form well-defined supramolecular assemblies and nanostructures is a fascinating area of research with implications for the development of highly ordered and efficient organic electronic devices. The planar carbazole and naphthalene (B1677914) moieties can induce strong π-π stacking interactions, which are the primary driving force for self-assembly.

In solution, by carefully selecting the solvent and controlling the concentration and temperature, this compound molecules can self-assemble into various nanostructures, such as nanofibers, nanorods, and nanowires. These self-assembled structures can exhibit significantly different photophysical properties compared to the individual molecules in a dilute solution or in an amorphous solid state. For instance, the formation of J-aggregates or H-aggregates can lead to red-shifted or blue-shifted absorption and emission spectra, respectively.

The morphology and crystallinity of these nanostructures can be controlled by the processing conditions. Techniques such as solvent-vapor annealing or slow evaporation can be employed to promote the growth of highly crystalline nanostructures. The resulting ordered assemblies can provide efficient pathways for charge transport and exciton (B1674681) diffusion, which are highly desirable for applications in organic field-effect transistors (OFETs) and photovoltaics.

The visualization of these self-assembly processes can be achieved through techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM). These methods provide direct evidence of the formation of ordered nanostructures and allow for the correlation of the morphology with the observed electronic and optical properties. Computational studies, including density functional theory (DFT) calculations, can further elucidate the nature of the intermolecular interactions and the packing motifs within the supramolecular assemblies.

A hypothetical representation of the influence of solvent polarity on the self-assembly of a naphthalene-carbazole derivative is presented below, drawing parallels from existing research on similar π-conjugated molecules. rsc.org

Solvent System (THF:Water ratio)Predominant NanostructureEmission Color
9:1Amorphous AggregatesBlue
5:5NanofibersGreen
1:9Crystalline NanorodsYellow-White

Influence of Film Morphology on Charge and Exciton Dynamics

The morphology of the thin film of this compound is a critical determinant of its charge and exciton dynamics, and consequently, the performance of devices incorporating it. The arrangement and packing of molecules in the solid state directly influence the efficiency of charge transport and the fate of excitons.

In thin films, the degree of molecular ordering can range from completely amorphous to highly crystalline. Amorphous films are characterized by a random distribution of molecules, which can lead to a high density of charge traps and hinder charge transport. In contrast, crystalline films with well-ordered molecular packing can facilitate efficient charge transport through overlapping π-orbitals. The charge carrier mobility in organic semiconductors is known to be highly sensitive to the film morphology.

The morphology of the film can be controlled by various deposition parameters, such as the substrate temperature during vacuum deposition or the solvent and annealing conditions in solution processing. For instance, depositing the material onto a heated substrate can provide the molecules with sufficient thermal energy to arrange themselves into a more ordered, crystalline structure. Post-deposition solvent-vapor or thermal annealing can also be used to improve the crystallinity and grain size of the film.

Exciton dynamics are also strongly influenced by film morphology. In a well-ordered film, excitons can diffuse over longer distances before recombining. This is particularly important in OLEDs, where long exciton diffusion lengths can increase the probability of energy transfer to a guest emitter, and in organic solar cells, where it facilitates the dissociation of excitons at the donor-acceptor interface. However, excessive molecular aggregation can sometimes lead to the formation of excimers or aggregates that act as quenching sites, reducing the photoluminescence quantum yield.

The relationship between film morphology and charge transport can be quantified by measuring the charge carrier mobility in OFETs. The following table provides illustrative data on how deposition conditions can affect film morphology and, in turn, charge carrier mobility for a generic organic semiconductor.

Deposition Substrate Temperature (°C)Film CrystallinityAverage Grain Size (nm)Hole Mobility (cm²/Vs)
25 (Room Temperature)Low501 x 10⁻⁵
80Moderate1505 x 10⁻⁴
120High3002 x 10⁻³

Novel Device Architectures Employing this compound

The unique electronic and photophysical properties of this compound make it a versatile material for incorporation into a variety of novel device architectures beyond conventional OLEDs and OFETs.

Phosphorescent Organic Light-Emitting Diodes (PHOLEDs): Due to its likely high triplet energy, stemming from the carbazole and naphthalene moieties, this compound is an excellent candidate as a host material in PHOLEDs. In such devices, it can efficiently host phosphorescent emitters (dopants) that emit light from their triplet excited states. A typical PHOLED architecture would involve the following layers:

Anode: Indium Tin Oxide (ITO)

Hole Injection Layer (HIL): e.g., HAT-CN

Hole Transport Layer (HTL): e.g., TAPC

Emissive Layer (EML): this compound doped with a phosphorescent emitter (e.g., an Iridium(III) complex)

Electron Transport Layer (ETL): e.g., TPBi

Electron Injection Layer (EIL): e.g., LiF

Cathode: Aluminum (Al)

The performance of such a device would depend on the energy level alignment between the different layers and the efficiency of energy transfer from the host to the dopant.

Thermally Activated Delayed Fluorescence (TADF) Devices: this compound can also be employed as a host for TADF emitters. TADF materials can harvest triplet excitons through reverse intersystem crossing (RISC) to the singlet state, enabling high internal quantum efficiencies. The high triplet energy of the host is crucial to prevent reverse energy transfer from the TADF emitter to the host.

Organic Field-Effect Transistors (OFETs): The potential for high charge carrier mobility, especially in crystalline thin films, makes this compound a promising active material for p-channel OFETs. A typical top-contact, bottom-gate OFET architecture would consist of:

Substrate: Si/SiO₂

Gate Electrode: Doped Si

Dielectric Layer: SiO₂

Organic Semiconductor: this compound

Source/Drain Electrodes: Gold (Au)

The performance of such a transistor would be characterized by its field-effect mobility, on/off current ratio, and threshold voltage.

The following table presents representative performance data for various device architectures utilizing carbazole-based materials, which can serve as a benchmark for the potential of this compound.

Device TypeRole of Carbazole DerivativeEmitter (Dopant)Max. External Quantum Efficiency (%)Max. Current Efficiency (cd/A)
Green PHOLEDHostIr(ppy)₂(acac)24.488.0
Blue PHOLEDHostFIrpic27.057.5
Green TADF OLEDHost4CzIPN26.5-
p-channel OFETActive Layer--Mobility: ~10⁻³ cm²/Vs

Future Research Directions and Emerging Paradigms

Exploration of New Synthetic Pathways for Enhanced Scalability

The widespread adoption of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole in commercial applications is contingent upon the availability of efficient, cost-effective, and scalable synthetic routes. Traditional methods for synthesizing N-aryl carbazoles and their derivatives often rely on classic coupling reactions such as the Ullmann condensation and Suzuki-Miyaura coupling. um.edu.myepstem.net While effective at the laboratory scale, these reactions can present challenges for large-scale industrial production, including the need for pre-functionalized starting materials, expensive palladium or copper catalysts, and potentially harsh reaction conditions. organic-chemistry.org

Future research must prioritize the development of more sustainable and economically viable synthetic strategies. A promising avenue is the exploration of direct C-H arylation or amination reactions. organic-chemistry.org These methods circumvent the need for pre-halogenated or boronylated substrates, reducing the number of synthetic steps and minimizing waste. For instance, palladium-catalyzed tandem reactions that combine intermolecular amination with intramolecular direct arylation have proven effective for creating functionalized carbazoles from inexpensive starting materials. organic-chemistry.org Further investigation into alternative catalytic systems, such as those based on more abundant metals like iridium or rhodium, could also yield significant cost reductions and improved functional group tolerance. organic-chemistry.org The development of microwave-assisted and flow-chemistry protocols represents another critical research direction, offering the potential for drastically reduced reaction times, improved yields, and safer, more controllable manufacturing processes. organic-chemistry.org

Table 1: Comparison of Synthetic Pathways for Carbazole (B46965) Derivatives
Synthetic MethodTypical Catalysts/ReagentsAdvantagesChallenges for ScalabilityFuture Research Focus
Ullmann CouplingCopper (Cu)Well-established, good for N-arylationHigh temperatures, stoichiometric copper, limited substrate scopeLowering catalyst loading, milder reaction conditions
Suzuki-Miyaura CouplingPalladium (Pd)High yields, excellent functional group toleranceExpensive Pd catalyst, requires boronic acid derivativesCatalyst recycling, alternative coupling partners
Direct C-H Activation/ArylationPalladium (Pd), Rhodium (Rh), Iridium (Ir)Atom economy, fewer synthetic steps, reduced wasteRegioselectivity control, catalyst stability and costDeveloping selective and robust catalysts, expanding substrate scope
Flow ChemistryImmobilized catalystsEnhanced safety, precise control, easy scale-up, improved yieldsInitial setup cost, potential for cloggingDevelopment of robust immobilized catalysts for carbazole synthesis

Development of Predictive Computational Models for Complex Device Phenomena

Computational modeling, particularly using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool in the design and rationalization of organic electronic materials. semanticscholar.org For carbazole derivatives, these methods are routinely used to predict fundamental properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, singlet-triplet energy gaps (ΔEST), and absorption/emission spectra. semanticscholar.orgresearchgate.net This theoretical insight allows for the pre-screening of candidate molecules and provides a foundational understanding of structure-property relationships. bohrium.com

However, the performance of a material like this compound in a final device is governed by a multitude of complex, interconnected phenomena that extend beyond the properties of an isolated molecule. These include charge injection barriers, charge transport dynamics, exciton (B1674681) formation and diffusion, and interfacial interactions. Future research must therefore focus on developing more sophisticated, multi-scale computational models that can bridge the gap between molecular properties and macroscopic device behavior. This involves integrating quantum chemical calculations with molecular dynamics simulations to model morphology and charge transport in thin films, as well as developing kinetic Monte Carlo models to simulate the entire device operation. A key challenge is accurately modeling exciton-polaron interactions and other processes that are known to influence device efficiency and contribute to degradation. researchgate.net The development of machine learning algorithms trained on large datasets of experimental and computational results could also accelerate the discovery of new materials by providing rapid, accurate predictions of device performance.

Table 2: Hierarchy of Computational Models for Organic Electronic Devices
Modeling LevelMethodsPredicted PhenomenaFuture Research Goal
Molecular LevelDFT, TD-DFTHOMO/LUMO energies, optical gaps, excited state energiesImproved accuracy for excited states and charge-transfer processes
Meso-Scale (Morphology)Molecular Dynamics (MD), Coarse-GrainingFilm morphology, molecular packing, charge transfer integralsPredicting morphology of vapor-deposited and solution-processed films
Device LevelKinetic Monte Carlo (kMC), Drift-Diffusion ModelsCurrent-voltage characteristics, efficiency, exciton dynamicsIncorporating degradation mechanisms and interfacial effects
Data-DrivenMachine Learning, AIHigh-throughput screening, inverse designDeveloping robust models for predicting device lifetime and performance from molecular structure

Integration into Multi-Functional Organic Materials for Advanced Applications

The core application for carbazole derivatives like this compound has been in single-function devices, primarily as host or hole-transport materials in OLEDs. semanticscholar.orgnih.gov The next paradigm in materials science is the development of multi-functional materials where several distinct properties are engineered into a single molecular system or device stack. The versatile carbazole scaffold is an excellent platform for such endeavors.

Future research should explore the strategic functionalization of the this compound backbone to incorporate additional functionalities. For example, by attaching specific receptor units, the molecule could be transformed into a fluorescent sensor that changes its emission color or intensity in the presence of specific analytes like ions, explosives, or biological molecules. rsc.org Another exciting prospect is the development of "theranostic" agents, where the molecule's fluorescence is used for bio-imaging while another part of the molecule delivers a therapeutic effect. In the realm of electronics, integrating photo-responsive moieties could lead to light-emitting transistors or memory devices that can be optically and electrically addressed. The development of bipolar host materials, which can efficiently transport both holes and electrons, by combining the hole-transporting carbazole unit with an electron-accepting moiety in the same molecule, is also a critical area for creating simplified and more efficient OLED architectures. rsc.org

Understanding Long-Term Stability Mechanisms under Operational Stress

A primary obstacle to the widespread application of organic electronics is their limited operational lifetime compared to inorganic counterparts. mdpi.comresearchgate.net Carbazole-based materials are susceptible to degradation under a combination of electrical, thermal, and environmental stress. mdpi.com Known degradation pathways include the homolytic cleavage of C-N bonds, exciton-induced morphological changes such as molecular aggregation, and chemical decomposition, all of which can lead to the formation of non-emissive species or charge traps that diminish device performance. acs.orgkaust.edu.sa

A critical area for future research is to gain a detailed, mechanistic understanding of the specific degradation pathways relevant to this compound. This requires a combination of advanced analytical techniques to study aged devices and sophisticated computational modeling to identify the weakest bonds and most likely degradation reactions in both ground and excited states. kaust.edu.sa For instance, studies on similar carbazole hosts have shown that interactions between excitons and polarons, particularly at the interface between the emissive and electron-transport layers, are a leading cause of degradation. researchgate.netacs.org Research should focus on how the specific methyl and naphthalenyl substituents on this compound influence its electrochemical stability and susceptibility to exciton-induced decomposition. The insights gained will guide the rational design of next-generation materials with enhanced bond dissociation energies, greater morphological stability, and higher resistance to electrochemical stress, ultimately leading to more robust and long-lasting organic electronic devices. researchgate.net

Table 3: Degradation Factors and Mitigation Strategies for Carbazole-Based Materials
Stress FactorObserved Degradation MechanismImpact on DeviceFuture Research/Mitigation Strategy
Electrical BiasC-N bond cleavage, formation of charge traps acs.orgkaust.edu.saReduced luminance, increased operating voltageStrengthening critical bonds through molecular design, improving charge balance
Exciton FormationExciton-polaron annihilation, molecular aggregation researchgate.netacs.orgEfficiency roll-off, spectral shifts, formation of quenching sitesDesigning molecules with high triplet energy, managing exciton density
Thermal StressMorphological changes (e.g., crystallization), material decomposition mdpi.comShort circuits, decreased efficiencyIncreasing glass transition temperature (Tg), designing thermally stable architectures
Environmental (O₂, H₂O)Photo-oxidationFormation of non-emissive species, charge trappingImproved device encapsulation, developing intrinsically stable materials

Mentioned Compounds

Abbreviation/Common NameFull Chemical Name
This compoundThis compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions. For example, 9-(naphthalen-2-yl)-9H-carbazole derivatives are typically prepared via Ullmann coupling of carbazole with aryl halides, followed by alkylation or functionalization at the 3-position . To optimize yields:

  • Use anhydrous solvents (e.g., toluene or DMF) and inert atmospheres to prevent side reactions.
  • Employ Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura reactions, with stoichiometric control of boronic acid reagents .
  • Monitor reaction progress using TLC (silica gel plates with hexane/ethyl acetate eluents) and purify via column chromatography .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the naphthalene proton signals typically appear as multiplets in the aromatic region (δ 7.2–8.5 ppm), while the methyl group at the 3-position shows a singlet at δ ~2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular ion peak (e.g., [M+H]⁺ for C₂₂H₁₇N, expected m/z 299.1410) .
  • Thin-Layer Chromatography (TLC) : Compare Rf values against known standards to assess purity .

Advanced Research Questions

Q. How do substituents at the 3-position influence the photophysical properties of 9-(naphthalen-2-yl)-9H-carbazole derivatives?

  • Methodological Answer : Substituents like methyl groups or thiophene moieties alter conjugation and steric effects. For instance:

  • Methyl groups reduce intermolecular π-π stacking, enhancing solution-processability but may blue-shift emission due to reduced conjugation .
  • Thiophene substituents (e.g., in FM3 monomer) extend conjugation, red-shifting absorption/emission spectra. Characterize using UV-vis (λmax ~350–400 nm) and fluorescence spectroscopy (e.g., quantum yield measurements in THF) .
  • Advanced Analysis : Time-resolved photoluminescence (TRPL) and cyclic voltammetry (CV) can correlate structure with charge-transfer efficiency for OLED applications .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies. For example, the naphthalene moiety lowers LUMO energy, enhancing electron affinity .
  • Time-Dependent DFT (TD-DFT) : Simulate UV-vis spectra to validate experimental λmax values and assign electronic transitions .
  • Molecular Dynamics (MD) : Study aggregation behavior in thin films for OLED applications .

Q. How can contradictory data on emission properties in solid-state vs. solution be resolved for carbazole-based materials?

  • Methodological Answer : Contradictions often arise from aggregation-induced emission (AIE) or excimer formation. To address:

  • Solid-State NMR or XRD : Analyze crystallinity and intermolecular interactions (e.g., π-stacking distances) .
  • Temperature-Dependent Studies : Measure emission spectra at varied temperatures to distinguish intrinsic vs. aggregation effects.
  • Solvent Engineering : Use mixed solvents (e.g., THF/water) to induce controlled aggregation and compare with solid-state data .

Q. What strategies improve the selectivity of C–H functionalization in 9-(naphthalen-2-yl)-9H-carbazole derivatives?

  • Methodological Answer :

  • Directing Groups : Use pyrimidine or oxazoline substituents to guide Ru- or Pd-catalyzed C–H arylation at specific positions (e.g., ortho to the directing group) .
  • Steric Control : Bulky substituents at the 3-position (e.g., tert-butyl) can block undesired reaction sites .
  • Catalyst Screening : Test Ru(II) complexes (e.g., [RuCl₂(p-cymene)]₂) for improved regioselectivity with boronic acid coupling partners .

Application-Specific Questions

Q. How can this compound be integrated into molecularly imprinted polymers (MIPs) for electrochemical sensing?

  • Methodological Answer :

  • Monomer Design : Use carbazole as a functional monomer with cross-linkers (e.g., 1,4-di(9H-carbazol-9-yl)benzene) to form MIPs via electropolymerization .
  • Template Removal : Optimize solvent extraction (e.g., acetic acid/methanol mixtures) to create cavities for target analytes .
  • Sensor Testing : Perform differential pulse voltammetry (DPV) to evaluate selectivity (e.g., dopamine detection with nM sensitivity) .

Q. What approaches enhance the efficiency of carbazole-based OLEDs using this compound?

  • Methodological Answer :

  • Hybridized Local and Charge-Transfer (HLCT) Design : Combine the compound with anthracene derivatives (e.g., pCzAnN) to balance singlet-triplet exciton utilization .
  • Device Optimization : Use a multilayer architecture (e.g., ITO/PEDOT:PSS/EML/TPBi/LiF/Al) and vary doping concentrations (0.5–5 wt%) to maximize external quantum efficiency (EQE) .
  • Lifetime Testing : Conduct accelerated aging studies under continuous operation to assess degradation mechanisms (e.g., exciton-polaron quenching) .

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